2-Butanethiol

Description

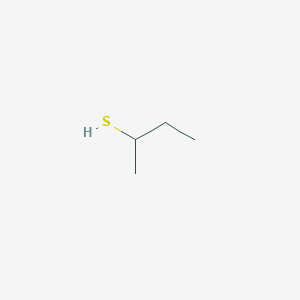

2-Butanethiol (CAS 513-53-1), also known as sec-butyl mercaptan, is a volatile organic sulfur compound (VOSC) with the molecular formula C₄H₁₀S and molecular weight 90.19 g/mol . It is structurally characterized by a sulfur atom bonded to the secondary carbon of a butane chain. This compound is notable for its strong, unpleasant odor and presence in environmental systems, including petroleum distillates, geothermal emissions, and wastewater treatment plants .

Propriétés

IUPAC Name |

butane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-3-4(2)5/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCHFZBWPCLPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041396 | |

| Record name | 2-Butanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid with a strong skunk-like odor; [Merck Index] Clear colorless liquid; [MSDSonline] | |

| Record name | 2-Butanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sec-Butyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

84-85 °C | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-10 °F (-23 °C) (Closed cup) | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very sol in alc, ether, liquid hydrogen sulfide, In water, 1.32X10+3 mg/L at 20 °C | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8299 at 17 °C | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.11 (Air = 1) | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

80.7 [mmHg], 80.71 mm Hg at 25 °C /Extrapolated/ | |

| Record name | sec-Butyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorles liquid, Mobile liquid | |

CAS No. |

513-53-1 | |

| Record name | 2-Butanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2D731QBYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-165 °C, Liquid molar volume = 0.109430 cu m/kmol. IG Heat of Formation = -9.66X10+7 J/kmol. Heat of fusion at melting point = 6.477X10+6 J/kmol | |

| Record name | SEC-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Multi-Step Synthesis via Nucleophilic Addition and Reduction

A patented method for synthesizing structurally related thiols involves a four-stage process adaptable to 2-butanethiol production . The sequence begins with a Michael addition between methyl senecioate and benzylmercaptan, catalyzed by Triton B (benzyltrimethylammonium hydroxide). This exothermic reaction proceeds at 16–45°C, yielding a thioketal intermediate (Stage A). Subsequent lithium aluminum hydride (LiAlH₄) reduction in tetrahydrofuran converts the ester group to a primary alcohol (Stage B), achieving a 88.5% yield after fractional distillation.

Alkylation with ethyl bromide in dimethylformamide, activated by sodium hydride (NaH), introduces an ethoxy group (Stage C). Final debenzylation using sodium in liquid ammonia liberates the free thiol moiety (Stage D), yielding this compound at 47% efficiency . Critical parameters include:

| Stage | Reagents | Temperature | Yield | Key Product |

|---|---|---|---|---|

| A | Methyl senecioate, benzylmercaptan, Triton B | 16–45°C | 95% | Thioketal adduct |

| B | LiAlH₄, THF | 25°C | 88.5% | Benzylthio-3 methyl-3 butanol-1 |

| C | Ethyl bromide, NaH, DMF | 47.5°C | 78% | Benzylthio-3 ethoxy-1 methyl-3 butane |

| D | Sodium, liquid ammonia | -33°C | 47% | This compound |

This route emphasizes the necessity of inert atmospheres to prevent oxidation of thiol intermediates to disulfides .

Direct Thiolation Using Grignard Reagents

An alternative approach employs Grignard reagents to introduce the thiol group. Reacting 2-butanone with hydrogen sulfide (H₂S) under acidic catalysis generates the corresponding thiol via nucleophilic attack at the carbonyl carbon . While this method is theoretically concise, practical challenges include:

-

Low yields (≤35%) due to competing side reactions forming thioacetals

-

Requirement for anhydrous conditions to avoid hydrolysis

-

Toxicity risks associated with H₂S handling

Optimization studies suggest that zinc chloride (ZnCl₂) as a catalyst improves regioselectivity, directing thiolation to the β-carbon .

Radical-Mediated Thiol-Ene Reactions

Recent advances in photoinduced thiol-ene chemistry offer a solvent-free pathway. Irradiating 1-butene with elemental sulfur (S₈) and a hydrogen donor (e.g., triethylsilane) at 254 nm generates this compound through thiyl radical intermediates . Key advantages include:

-

Atom economy approaching 85%

-

Mild conditions (25°C, 1 atm)

-

Minimal byproduct formation

However, scalability remains limited by the need for specialized UV equipment and prolonged reaction times (≥48 hours) .

Biocatalytic Production Using Sulfurtransferases

Emerging enzymatic methods utilize sulfotransferases from Allium sativum (garlic) to catalyze the transfer of sulfur from glutathione to 2-butanol. Pilot-scale bioreactors achieve 62% conversion at pH 7.4 and 37°C, though product isolation is complicated by aqueous reaction media . Genetic engineering of enzyme substrates may enhance compatibility with hydrophobic alcohols.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Multi-step synthesis | 47% | ≥98% | Industrial | Moderate (solvent waste) |

| Grignard thiolation | 35% | 90% | Lab-scale | High (H₂S emissions) |

| Thiol-ene reaction | 85% | 95% | Pilot-scale | Low (solvent-free) |

| Biocatalytic | 62% | 88% | Experimental | Minimal |

The multi-step method remains predominant for bulk production despite lower yields, as it avoids hazardous gases and enables intermediates purification . Thiol-ene chemistry shows promise for green synthesis but requires photochemical infrastructure.

Challenges in Purification and Stabilization

Post-synthesis, this compound requires distillation under reduced pressure (77–79°C at 2.7 kPa) to separate from higher-boiling byproducts . Stabilization with 0.1% butylated hydroxytoluene (BHT) inhibits oxidation during storage. Analytical confirmation via GC-MS (m/z 90.05 for [M]⁺) and ¹H NMR (δ 1.35 ppm, d, J = 6.8 Hz, -SCH(CH₃)) ensures product integrity .

Analyse Des Réactions Chimiques

Kinetics

The rate coefficient for the reaction between 2-butanethiol and OH radicals was determined using relative rate methods under atmospheric pressure and 298 K:

This value indicates rapid reactivity, approximately 10–100 times faster than analogous reactions with alkyl alcohols .

Products and Yields

Major products identified include sulfur dioxide (SO₂) and 2-butanone , with yields quantified as:

| Product | Yield (%) |

|---|---|

| SO₂ | 81 ± 2 |

| 2-Butanone | 42 ± 1 |

Secondary products include formaldehyde (HCHO) and peroxyacetyl nitrate (PAN), though yields were not quantified due to overlapping formation pathways .

Mechanism

The reaction proceeds primarily via H-abstraction from the S–H group , forming a thiyl radical (RS- ). Subsequent pathways involve:

-

Oxidation of RS- by O₂ to form RSOO- .

-

Decomposition of RSOO- to yield SO₂ and a carbonyl compound (2-butanone).

-

Secondary reactions of peroxyacetyl radicals with NO₂ to form PAN .

Kinetics

The rate coefficient for Cl atom reactions is significantly higher than for OH radicals:

This reactivity trend aligns with other alkyl thiols, where Cl atoms exhibit greater electrophilicity toward sulfur centers .

Products and Yields

| Product | Yield (%) |

|---|---|

| SO₂ | 59 ± 2 |

| 2-Butanone | 39 ± 2 |

Notably, PAN was not observed in Cl-initiated reactions, suggesting divergent radical pathways compared to OH-mediated oxidation .

Mechanism

Cl atoms preferentially abstract the S–H hydrogen , generating RS- . Key steps include:

-

RS- + O₂ → RSOO- .

-

RSOO- decomposition to 2-butanone and HO₂ radicals.

-

No C–C bond cleavage , even in the presence of NOₓ, due to stable RO radical intermediates .

Rate Coefficients Across Thiols and Alcohols

| Compound | ||

|---|---|---|

| This compound | 2.58 ± 0.21 | 2.49 ± 0.19 |

| 1-Butanol | 0.92 ± 0.07 | 0.15 ± 0.02 |

| Ethyl Thiol | 6.7 ± 0.5 | 3.1 ± 0.3 |

Thiols react faster than alcohols due to stabilized pre-reactive complexes involving sulfur-oxidant interactions .

Atmospheric Implications

-

Lifetime Estimation : Using average OH and Cl concentrations, this compound has an atmospheric lifetime of ~2 days against OH and ~1 hour against Cl in polluted regions .

-

Environmental Impact : Major products like SO₂ contribute to acid rain, while 2-butanone participates in secondary organic aerosol formation .

Applications De Recherche Scientifique

Chemical Synthesis

2-Butanethiol serves as a crucial building block in organic synthesis. Its thiol (-SH) group allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The thiol group can act as a nucleophile, enabling the formation of thioethers and other derivatives.

- Synthesis of Chiral Compounds : Due to its chirality, this compound is utilized in synthesizing enantiomerically pure compounds. This is particularly relevant in pharmaceuticals where stereochemistry plays a significant role in drug efficacy and safety .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Thiol group acts as a nucleophile | Thioethers |

| Chiral Compound Synthesis | Used in producing enantiomerically pure compounds | Various chiral drugs |

| Odorant Addition | Added to odorless gases for safety | Natural gas |

Sensory Science

In sensory science, this compound is noted for its strong olfactory properties. It has been studied for its impact on consumer preferences, particularly in food products like olive oil. The compound is often used as an odorant due to its low odor threshold and distinctive scent that aids in detecting leaks in gas lines .

Case Study: Olive Oil Sensory Perception

Research indicates that the presence of this compound can significantly influence consumer choice by enhancing the sensory profile of olive oil. Its addition can mask undesirable odors or enhance desirable flavor notes, thus affecting overall product acceptance .

Toxicological Studies and Occupational Safety

The toxicological profile of this compound has been extensively studied to determine safe exposure levels in occupational settings. A significant finding from a 90-day inhalation study on rats indicated that the No Observed Adverse Effect Concentration (NOAEC) was established at 25 ml/m³. This research underscores the importance of regulating exposure to prevent potential health risks associated with prolonged inhalation .

Table 2: Toxicological Data for this compound

| Study Type | Findings | Reference |

|---|---|---|

| Inhalation Study | NOAEC of 25 ml/m³; systemic effects observed | Kim et al., 2009 |

| Dermal Toxicity | LD50 greater than 2000 mg/kg | Farr and Kirwin, 1994 |

| Occupational Exposure Limit | MAK value set at 2 ml/m³ | German Commission |

Environmental Applications

In environmental chemistry, this compound has been studied for its role in atmospheric reactions. Its gas-phase oxidation characteristics are significant for understanding its behavior and fate in the environment. The compound participates in reactions that contribute to the formation of reactive oxygen species, which can have implications for air quality and human health .

Future Research Directions

Ongoing research aims to explore additional applications of this compound, particularly in:

- Pharmaceutical Development : Investigating its potential therapeutic uses based on its biological activity.

- Environmental Monitoring : Developing methods to utilize this compound as an indicator for environmental pollutants.

Mécanisme D'action

The mechanism of action of 2-butanethiol involves its ability to form and break disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a key role in maintaining protein structure and function. The compound can also contribute to the formation of reactive oxygen species through autoxidation in the presence of metal ions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Thiols

Structural and Physical Property Comparison

The table below compares this compound with structurally related thiols:

Key Observations :

Reactivity and Degradation Pathways

This compound undergoes oxidation via OH radicals and Cl atoms, with distinct product profiles:

OH Radical Oxidation :

- Primary Products: SO₂ (dominant), 2-butanone, formaldehyde.

- Secondary Products : Peroxyacetyl nitrate (PAN), formic acid.

- Mechanism : H-abstraction from the -SH group or alkyl chain, leading to radical intermediates.

Cl Atom Oxidation :

- Primary Products: SO₂, 2-butanone, HCl.

- Notable Absence: Formaldehyde or acetaldehyde, unlike OH-driven reactions.

Comparison with Ethanethiol (C₂H₅SH) :

Thermodynamic and Stability Data

Vapor Pressure Comparison

| Compound | Temperature (K) | Vapor Pressure (kPa) | Source |

|---|---|---|---|

| This compound | 278.22 | 1.33 | NIST/Joback |

| 2-Methyl-2-Butanethiol | 398.73 | 202.65 | NIST/Joback |

| 1-Butanethiol | 298 | 6.08 (estimated) | Reid (1972) |

Note: Increased alkyl substitution (e.g., 2-methyl derivative) elevates vapor pressure due to steric effects reducing intermolecular interactions .

Q & A

What are the key thermodynamic properties of 2-Butanethiol critical for experimental design?

Answer:

The thermodynamic properties of this compound essential for experimental design include:

- Enthalpy of Formation (ΔfH°gas): -96.11 ± 0.79 kJ/mol, measured via combustion calorimetry (Ccr) .

- Boiling Point: 358.0 ± 0.9 K .

- Vapor Pressure: Modeled using the Antoine equation (log₁₀(P) = 4.01188 − 1229.904/(T − 51.129)) for temperatures between 312.11–394.63 K .

- Phase Change Data: Melting entropy (ΔfusS) and enthalpy (ΔfusH) derived from calorimetric studies .

Methodology:

Use differential scanning calorimetry (DSC) for phase change measurements and static bomb calorimetry for gas-phase enthalpy. Cross-validate with NIST Standard Reference Data .

How can researchers reconcile discrepancies in reported thermodynamic data for this compound?

Answer:

Discrepancies in data (e.g., ΔfH°gas values across studies) arise from differences in experimental methods (e.g., calorimetry vs. computational modeling) and sample purity. For example:

- Hubbard, Good et al. (1958): ΔfH°gas = -96.11 kJ/mol (combustion calorimetry) .

- McCullough et al. (1958): Rotational conformers may influence thermodynamic stability .

Methodology:

- Compare measurement conditions (e.g., temperature ranges, purity thresholds).

- Use quantum mechanical calculations (e.g., DFT) to model rotational conformers and their contributions .

What experimental strategies are recommended for analyzing this compound in desulfurization processes?

Answer:

In desulfurization studies (e.g., oxidative or adsorptive methods), this compound’s behavior can be tracked via:

- Gas Chromatography (GC): Quantify sulfur compounds using flame photometric detectors (FPD) .

- Reaction Kinetics: Monitor desulfurization rates under varying conditions (e.g., catalyst type, temperature) .

Methodology:

- Design controlled experiments with baseline measurements (e.g., untreated diesel fuel) to isolate this compound’s reactivity .

How do rotational conformations of this compound affect its thermodynamic properties?

Answer:

this compound exhibits rotational conformers due to the thiol group’s orientation relative to the butane chain. These conformers influence:

- Entropy and Heat Capacity: Domalski and Hearing (1996) provide condensed-phase entropy data .

- Vapor-Liquid Equilibrium: Conformer stability affects Antoine equation parameters .

Methodology:

- Use infrared (IR) spectroscopy or computational modeling (e.g., Gaussian software) to identify dominant conformers .

What are best practices for validating thermodynamic data from independent studies?

Answer:

- Cross-Reference Databases: NIST Webbook and peer-reviewed studies (e.g., McCullough et al., 1958) .

- Statistical Analysis: Apply uncertainty propagation to reported values (e.g., ±0.79 kJ/mol in ΔfH°gas) .

- Reproducibility: Replicate experiments under identical conditions and compare with literature values .

How can researchers design experiments to measure phase change properties of this compound?

Answer:

- Melting Point: Use a cryoscopic method with high-purity samples to minimize impurities’ effects .

- Vapor Pressure: Employ static or dynamic methods (e.g., ebulliometry) with temperature calibration .

Methodology:

What advanced techniques are used to synthesize and purify this compound for research?

Answer:

- Synthesis: Thiol-ene click reactions or nucleophilic substitution (e.g., Ellis and Reid, 1932) .

- Purification: Fractional distillation under inert atmosphere to prevent oxidation .

Methodology:

How do contradictions in desulfurization rates for sulfur-containing compounds like this compound arise?

Answer:

Variability in desulfurization rates (e.g., 25–98% in oxidative processes) stems from:

- Molecular Interactions: this compound’s solubility in polar vs. nonpolar solvents .

- Catalyst Selectivity: Metal-organic frameworks (MOFs) may preferentially adsorb certain thiols .

Methodology:

What computational tools are recommended for modeling this compound’s properties?

Answer:

- Density Functional Theory (DFT): Predict thermodynamic properties and conformer stability .

- Molecular Dynamics (MD): Simulate liquid-phase behavior and diffusion coefficients .

Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.